molecular formula C20H25N3OS B2588931 2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine CAS No. 1207036-17-6

2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B2588931
CAS No.: 1207036-17-6
M. Wt: 355.5
InChI Key: AEWVDHNSGQXAOJ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine is a synthetic small molecule featuring a privileged pyrazolo[1,5-a]pyrazine heterocyclic core, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is provided as a high-purity solid for research applications and is strictly for laboratory use. Research Applications and Value: The core pyrazolo[1,5-a]pyrazine structure is a fused, rigid, and planar N-heterocyclic system that serves as a key scaffold in the development of biologically active compounds . Compounds based on this and related structures, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have demonstrated substantial potential as therapeutic agents, particularly in oncology . Specifically, such scaffolds are recognized for their ability to function as kinase inhibitors, with documented activity against targets like CDK2 (Cyclin-Dependent Kinase 2), which plays a critical role in cell cycle progression and is a promising target for cancer therapy . The structural features of this compound—including the 4-butoxyphenyl moiety and the isobutylsulfanyl side chain—are designed to modulate properties like lipophilicity and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Potential Mechanism of Action: While the specific mechanism of action for this exact compound requires experimental validation, closely related pyrazolo-fused heterocycles are established as ATP-competitive inhibitors of various protein kinases . They often act as bioisosteres of the natural purine nucleoside adenine, allowing them to fit into the ATP-binding pocket of kinase enzymes, thereby inhibiting phosphorylation and disrupting signaling pathways that drive disease progression, such as cancer cell proliferation . Researchers can utilize this compound to probe its inhibitory activity against a panel of kinases or other enzymatic targets. Chemical Properties: This product is for research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-(2-methylpropylsulfanyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-4-5-12-24-17-8-6-16(7-9-17)18-13-19-20(25-14-15(2)3)21-10-11-23(19)22-18/h6-11,13,15H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWVDHNSGQXAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the sulfanyl group: This could be done using thiolation reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name (Core: Pyrazolo[1,5-a]pyrazine) R1 (2-position) R2 (4-position) Molecular Weight (g/mol) logP Notable Features/Activity Reference
Target Compound 4-Butoxyphenyl (2-Methylpropyl)sulfanyl ~363.5* ~5.0* High lipophilicity due to butoxy and isobutyl groups
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]... 3-Chloro-4-ethoxyphenyl 3-Fluorobenzylsulfanyl 413.90 - Halogens (Cl, F) enhance electronic effects; shorter ethoxy chain reduces logP vs. butoxy
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)... 3,4-Dimethylphenyl 2-Chlorobenzylsulfanyl - - Steric hindrance from dimethyl groups; chloro substituent may improve binding affinity
4-(Benzylsulfanyl)-2-(2-methylphenyl)... 2-Methylphenyl Benzylsulfanyl 331.44 4.22 Lower MW and logP; benzyl group increases aromatic interactions
4-Chloro-2-(3,4-dimethoxyphenyl)... 3,4-Dimethoxyphenyl Chlorine 289.72 - Methoxy groups enhance electron density; chlorine adds polarity

*Estimated values based on substituent contributions.

Key Observations

Substituent Effects on Lipophilicity: The butoxy group in the target compound contributes to higher logP (~5.0) compared to analogs with ethoxy (logP ~4.2) or methoxy groups . Isobutylsulfanyl vs.

Electronic and Steric Modifications: Halogenated analogs (e.g., Cl, F in ) exhibit enhanced electronic effects, which could improve receptor binding but may introduce metabolic stability challenges.

Biological Activity Trends :

  • While direct data for the target compound are unavailable, sulfanyl-containing pyrazolo[1,5-a]pyrazines are frequently associated with antimicrobial, antiviral, or enzyme-inhibitory activities. For example, triazolopyrimidine analogs with sulfanyl groups show herbicidal and antiviral properties .
  • Acetamide derivatives () introduce hydrogen-bonding motifs, which could enhance target engagement but may reduce oral bioavailability compared to the target’s simpler isobutylsulfanyl group .

Biological Activity

2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo class, which has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables summarizing research findings and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H25_{25}N3_3OS
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 1207036-17-6

Anticancer Properties

Research indicates that pyrazolo compounds often exhibit anticancer activity. A study on related pyrazolo derivatives suggested that modifications in the structure can enhance their cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural motifs were shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

CompoundIC50_{50} (µM)Cancer Cell Line
Pyrazolo Derivative A10HeLa
Pyrazolo Derivative B15MCF-7
This compoundTBDTBD

Antimicrobial Activity

Pyrazolo derivatives have also been explored for their antimicrobial properties. For instance, some compounds have demonstrated activity against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism often involves the inhibition of specific enzymes crucial for bacterial survival .

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The presence of the sulfanyl group may enhance its reactivity and ability to form covalent bonds with target proteins, potentially leading to inhibition of their function.

Study on Anticancer Effects

In a recent study focusing on pyrazolo derivatives, a series of compounds were synthesized and tested against several cancer cell lines. The results indicated that modifications in the substituents significantly affected their cytotoxicity. For example, derivatives with longer alkyl chains exhibited enhanced activity compared to those with shorter chains .

Evaluation of Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various pyrazolo compounds against E. coli and Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative therapeutic agents .

Q & A

What are the key considerations for synthesizing 2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine, and how can reaction yields be optimized?

Basic
The synthesis typically involves multi-step functionalization of the pyrazolo[1,5-a]pyrazine core. Key steps include:

  • Chlorination : Solvent thermal methods are used to prepare 4-chloropyrazolo[1,5-a]pyrazine intermediates .
  • Sulfanyl Group Introduction : Thiol-alkyne click chemistry or nucleophilic substitution with 2-methylpropyl thiol under inert conditions (e.g., DMF, 80°C) .
  • Butoxyphenyl Coupling : Suzuki-Miyaura cross-coupling with 4-butoxyphenyl boronic acid, catalyzed by Pd(PPh₃)₄ .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like solvent polarity (e.g., THF vs. DMSO) and temperature. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

How should researchers characterize the structural integrity of this compound, and what analytical discrepancies might arise?

Basic
Core characterization methods include:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns (e.g., butoxyphenyl protons at δ 6.8–7.2 ppm; sulfanyl CH₂ at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.18) and isotopic patterns for sulfur .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazine and butoxyphenyl groups to confirm 3D conformation .
    Discrepancies : Disagreements between calculated and experimental NMR shifts may arise due to solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-31G*) to model expected spectra .

What methodologies are recommended for investigating the compound’s biological activity, particularly kinase inhibition?

Advanced
Experimental Design :

  • Kinase Assays : Screen against ROS1, ALK, or JAK2 kinases using fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values should be compared to reference inhibitors (e.g., crizotinib for ROS1) .
  • Cellular Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., H3122 for ROS1-driven NSCLC) via MTT assays. Include controls for off-target toxicity (e.g., normal fibroblast lines) .
    Data Interpretation : Correlate structural features (e.g., sulfanyl group’s electron-withdrawing effects) with activity. Note contradictions in potency across assays—this may reflect assay-specific conditions (e.g., ATP concentration) .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Advanced
Methods :

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., ROS1 PDB: 3ZBF). Prioritize derivatives with improved hydrogen bonding to hinge regions .
  • QSAR Analysis : Train models on IC₅₀ data from analogs (e.g., substituent effects at position 4) to predict activity .
    Validation : Synthesize top candidates and validate predictions via SPR (surface plasmon resonance) for binding kinetics (e.g., Kd measurements) .

What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Advanced
Root Cause Analysis :

  • Assay Variability : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and incubation times .
  • Compound Stability : Perform stability studies (HPLC monitoring) under assay conditions to rule out degradation .
    Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Reconcile differences by repeating assays with shared reference compounds .

How does the sulfanyl group influence the compound’s reactivity and stability under physiological conditions?

Advanced
Reactivity Studies :

  • Oxidative Stability : Expose to H₂O₂ or liver microsomes to assess sulfanyl-to-sulfoxide conversion (monitor via LC-MS) .
  • pH-Dependent Degradation : Test stability in buffers (pH 1–9) to simulate gastric/intracellular environments .
    Implications : The 2-methylpropyl sulfanyl group enhances lipophilicity (logP ~3.5) but may reduce metabolic stability. Consider prodrug strategies (e.g., ester masking) for in vivo studies .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced
Crystallization Issues :

  • Polymorphism : Screen solvents (e.g., EtOH, acetonitrile) and use seeding techniques to isolate stable polymorphs .
  • Low Melting Point : Optimize cooling rates (e.g., 0.1°C/min) in vapor diffusion setups .
    Structural Insights : Compare crystal packing with analogs to identify π-π stacking or hydrogen-bonding motifs critical for lattice formation .

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